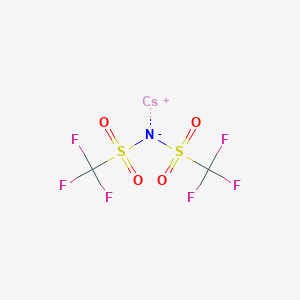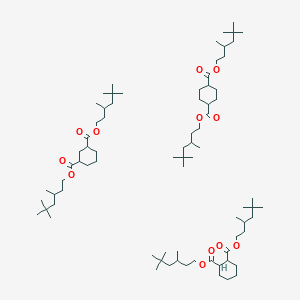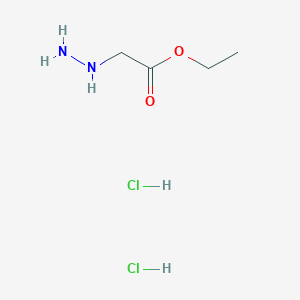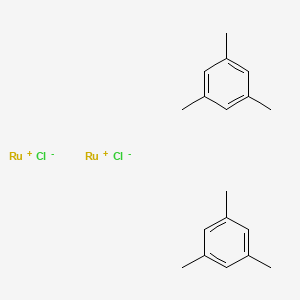
Cesium(I) Bis(trifluoromethanesulfonyl)imide
Overview
Description
Mechanism of Action
Target of Action
Cesium(I) Bis(trifluoromethanesulfonyl)imide is an organometallic compound The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It’s known that organometallic compounds can interact with biological targets in various ways, such as binding to proteins or dna, disrupting cell membranes, or acting as catalysts in biochemical reactions .
Biochemical Pathways
Organometallic compounds can potentially influence a wide range of biochemical pathways due to their diverse modes of action .
Pharmacokinetics
The solubility of the compound in water suggests that it could be absorbed and distributed in the body. The metabolism and excretion of this compound would depend on its chemical structure and the specific biological systems it interacts with.
Result of Action
As an organometallic compound, it could potentially have a wide range of effects depending on its specific targets and mode of action .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, its solubility in water suggests that it could be more active in aqueous environments. Additionally, its stability could be affected by exposure to air .
Preparation Methods
Cesium(I) Bis(trifluoromethanesulfonyl)imide can be synthesized through several methods:
Reaction with Cesium Hydroxide: One common method involves reacting cesium hydroxide with trifluoromethanesulfonyl chloride in an inert atmosphere.
Reaction with Cesium Carbonate: Another method uses cesium carbonate and trifluoromethanesulfonyl fluoride under controlled conditions.
Industrial Production: Industrially, the compound is produced by reacting cesium salts with trifluoromethanesulfonyl derivatives in large-scale reactors, ensuring high purity and yield.
Chemical Reactions Analysis
Cesium(I) Bis(trifluoromethanesulfonyl)imide undergoes various chemical reactions:
Substitution Reactions: It can participate in substitution reactions where the trifluoromethanesulfonyl group is replaced by other functional groups.
Oxidation and Reduction: The compound can be involved in redox reactions, although specific conditions and reagents vary depending on the desired outcome.
Common Reagents and Conditions: Typical reagents include strong acids and bases, and reactions are often conducted under inert atmospheres to prevent unwanted side reactions.
Major Products: The major products depend on the specific reaction but often include derivatives of trifluoromethanesulfonyl compounds.
Scientific Research Applications
Cesium(I) Bis(trifluoromethanesulfonyl)imide has a wide range of applications in scientific research:
Comparison with Similar Compounds
Cesium(I) Bis(trifluoromethanesulfonyl)imide is unique compared to similar compounds due to its high solubility and stability:
Properties
IUPAC Name |
cesium;bis(trifluoromethylsulfonyl)azanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2F6NO4S2.Cs/c3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDUUPYVMAUBBMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Cs+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2CsF6NO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91742-16-4 | |
| Record name | Cesium(I) Bis(trifluoromethanesulfonyl)imide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1R,4R)-7,7-Dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid;6-fluoro-2-[4-(methylaminomethyl)phenyl]-3,10-diazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13)-tetraen-9-one](/img/structure/B1436095.png)
![(3R)-3-(((Benzyloxy)carbonyl)amino)-7-(tert-butoxycarbonyl)-7-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B1436097.png)



iodonium p-toluenesulfonate](/img/structure/B1436104.png)
![(2S)-2-[[(2S)-4-carboxy-2-(phenylmethoxycarbonylamino)butanoyl]amino]-4-methylpentanoic acid;N-cyclohexylcyclohexanamine](/img/structure/B1436105.png)
![N-(cyclopropylmethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidin-4-amine](/img/structure/B1436108.png)
![N-[(RS)-2-Carbamoyl-2-hydroxy-ethyl]-Val-Leu-anilide](/img/structure/B1436111.png)




![benzyl N-[(2S)-6-amino-1-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]carbamate;dihydrochloride](/img/structure/B1436117.png)
